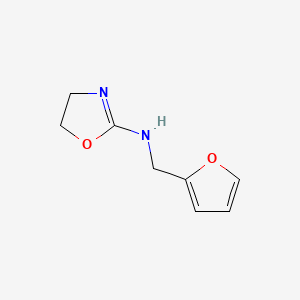
Furfurylamine, N-(2-oxazolinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furfurylamine)-2-oxazoline is an organic compound that belongs to the class of oxazolines. It is derived from furfurylamine, which is an aromatic amine typically formed by the reductive amination of furfural with ammonia
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furfurylamine)-2-oxazoline typically involves the reaction of furfurylamine with an appropriate oxazoline precursor. One common method is the reductive amination of furfural to produce furfurylamine, which is then reacted with an oxazoline precursor under controlled conditions . The reaction conditions often involve the use of catalysts such as Rh/Al2O3 and specific temperature and pressure settings to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of 2-(2-Furfurylamine)-2-oxazoline may involve large-scale reductive amination processes using biomass-derived furfural as a starting material. The use of heterogeneous catalysts, such as nickel or cobalt-based catalysts, is common in industrial settings to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furfurylamine)-2-oxazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of furfurylamine derivatives.
Substitution: Substitution reactions involving nucleophiles can modify the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as molecular hydrogen, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the presence of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various oxazoline and furfurylamine derivatives, which have applications in pharmaceuticals, agrochemicals, and synthetic resins .
Scientific Research Applications
2-(2-Furfurylamine)-2-oxazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug development and as a pharmaceutical intermediate.
Industry: It is utilized in the production of flame retardants, corrosion inhibitors, and smart materials.
Mechanism of Action
The mechanism of action of 2-(2-Furfurylamine)-2-oxazoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Furfurylamine: An aromatic amine used in the synthesis of pharmaceuticals and agrochemicals.
2-Furonitrile: A nitrile derivative of furfural with applications in organic synthesis.
Furfuryl alcohol: An alcohol derivative used in the production of resins and polymers.
Uniqueness
2-(2-Furfurylamine)-2-oxazoline is unique due to its oxazoline ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized materials and compounds .
Properties
CAS No. |
101468-19-3 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C8H10N2O2/c1-2-7(11-4-1)6-10-8-9-3-5-12-8/h1-2,4H,3,5-6H2,(H,9,10) |
InChI Key |
QQZQLYLXQJPVJO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![azane;[(2R)-1-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-3-pentadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B12066290.png)
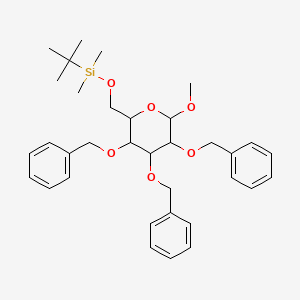
![Methyl 6-nitro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12066300.png)
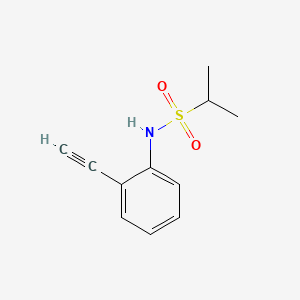

![3-Methyl-5-nitro-4-[(1-oxobutyl)amino]benzoic Acid](/img/structure/B12066313.png)
![3-(2-Dimethylamino-ethyl)-1,3,8-triaza-spiro[4.5]decane-2,4-dione](/img/structure/B12066322.png)
![3,5-Dichloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate](/img/structure/B12066323.png)
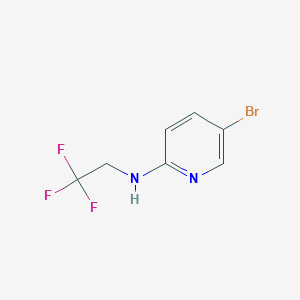
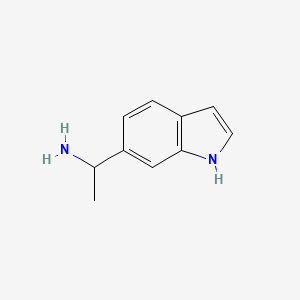
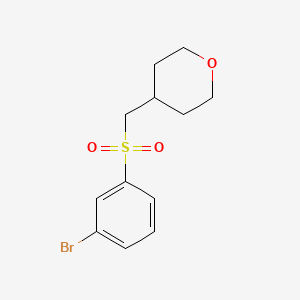
![azanium;5-acetamido-2-[2-[4,5-dihydroxy-6-[(E)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]-2-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate](/img/structure/B12066352.png)
![3-[3-Nitro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12066353.png)
![[[5-(2-Amino-1-bromo-6-oxopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12066357.png)
